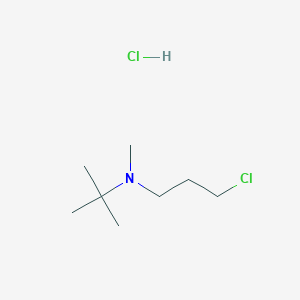
2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide (CFPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) and an amine group (N-H). CFPB has been found to have a wide range of biochemical and physiological effects, making it an attractive and useful compound for laboratory experiments.
Scientific Research Applications
Antipsychotic Potential
2-Phenylpyrroles, conformationally restricted analogues of benzamides, demonstrate potential antipsychotic properties. Analogues like 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole exhibit high selectivity for dopamine D-2 receptors, indicating their potential usefulness as antipsychotics with low risk of acute extrapyramidal side effects (van Wijngaarden et al., 1987).
Antipathogenic Properties
Certain thiourea derivatives, including those with fluorophenyl groups, exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their potential in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Mapping Antagonist Binding Sites
Compounds like SR 48968, N-Methyl-N-[4-(4-acetamido-4-phenylpiperidinyl)-2S-(3,4-dichlorophenyl) butyl]benzamide, serve as potent non-peptidic antagonists for the NK2 receptor. Photoactivatable analogues containing a diazirine moiety can be used for mapping antagonist binding sites, thereby contributing to receptor-focused drug development (Kersey et al., 1996).
Crystallography and Polymorphism
4-Fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, exhibits polymorphism, analyzed through morphology, X-ray single-crystal structure analysis, and differential thermal analysis. Understanding the crystal structure and polymorphism is essential for pharmaceutical formulation and material science (Chopra & Row, 2005).
Cytotoxic Activity
Some sulfonamide derivatives, including those related to chloroacetamido compounds, have been found to be cytotoxic, particularly against breast and colon cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORQZBJKXWLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)

![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)



![1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2600572.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)


![2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2600578.png)